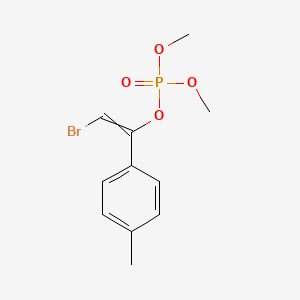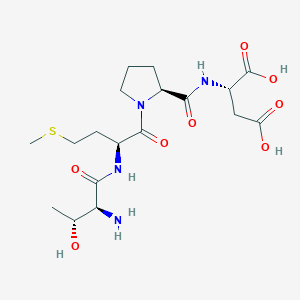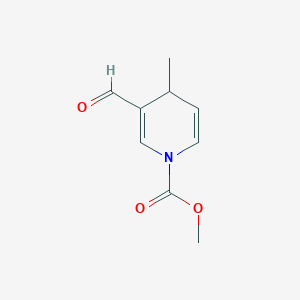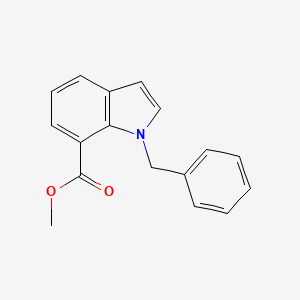
1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the reaction of indole with various reagents under specific conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anti-inflammatory, and anticancer agents. They have shown promising results in inhibiting the growth of various cancer cell lines and viruses .
Medicine: Indole derivatives are used in the development of new pharmaceuticals. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors in the body, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylic acid: Another indole derivative with similar biological activities.
Uniqueness: 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
189634-92-2 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
methyl 1-benzylindole-7-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-9-5-8-14-10-11-18(16(14)15)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
FLOQEHSZJQNXTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1N(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
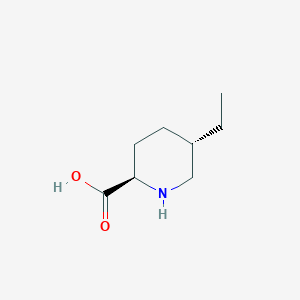

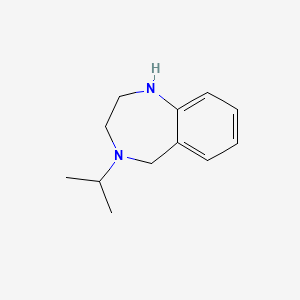
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
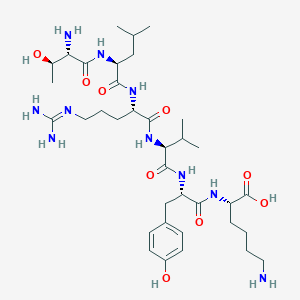
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
